1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride
Overview
Description
1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C12H25N3·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Mechanism of Action
Target of Action
It is known that piperazine, a compound structurally similar to 1-methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride, acts as a gaba receptor agonist . The GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
As a GABA receptor agonist, piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm
Result of Action
If it acts similarly to piperazine, it may cause hyperpolarization of nerve endings, leading to flaccid paralysis .
Biochemical Analysis
Biochemical Properties
1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes. These interactions are often mediated by specific binding sites on the target molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its activity and effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to achieve the desired biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The compound may be transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Aza-Michael addition: Another synthetic route involves the aza-Michael addition of diamines with sulfonium salts.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the piperazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals, including drugs that target the central nervous system and cardiovascular system.
Biological Research: It is employed in the study of receptor-ligand interactions and as a building block for the development of new bioactive molecules.
Industrial Applications: The compound is used in the production of polymers and other materials that require piperazine derivatives as precursors.
Comparison with Similar Compounds
1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-Methyl-4-piperidinyl)piperazine: This compound has a similar structure but lacks the dihydrochloride component.
1-Methyl-4-(4-piperidinyl)piperazine: Another closely related compound, which is used in the synthesis of various pharmaceuticals and has similar chemical reactivity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-methyl-4-(2-piperidin-2-ylethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3.2ClH/c1-14-8-10-15(11-9-14)7-5-12-4-2-3-6-13-12;;/h12-13H,2-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAYTXMCQIZPMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2CCCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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